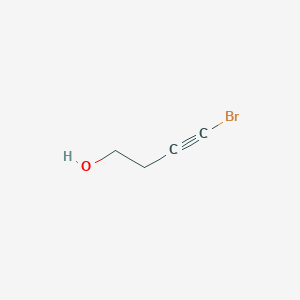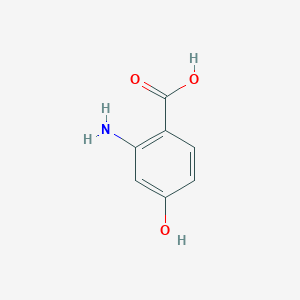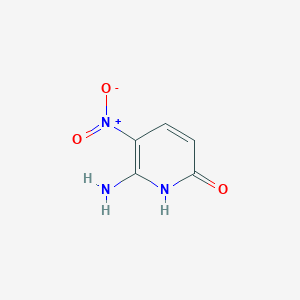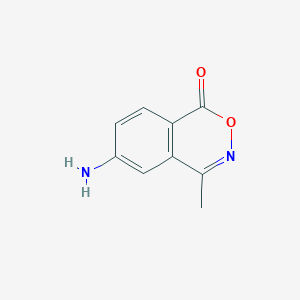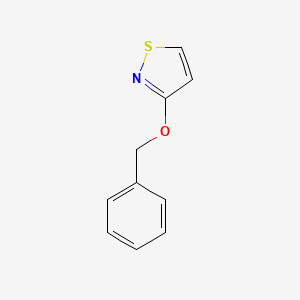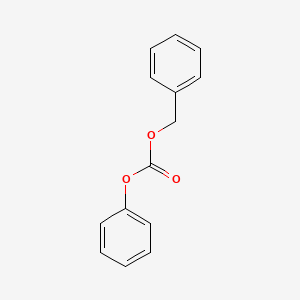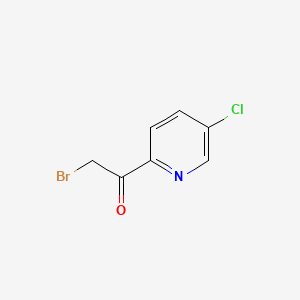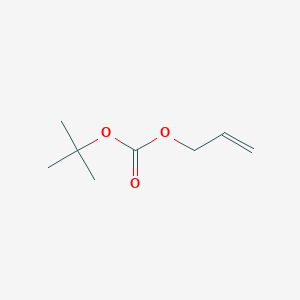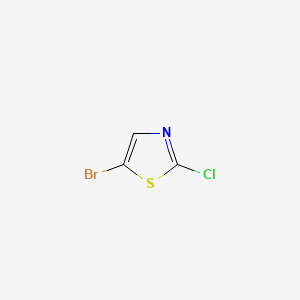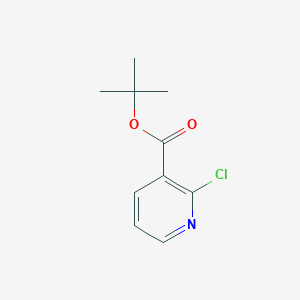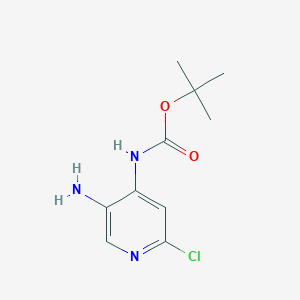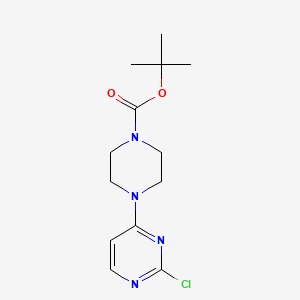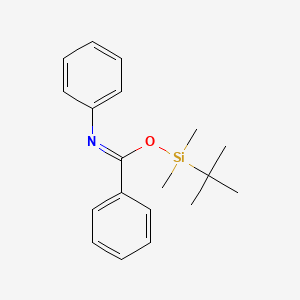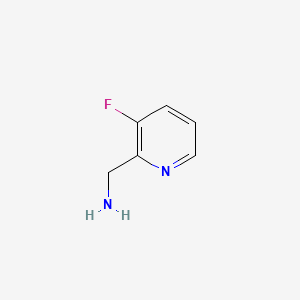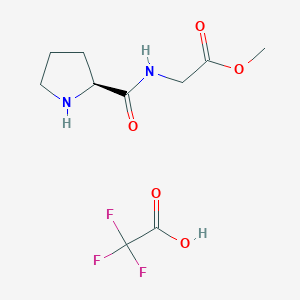
Pro-gly-ome tfa
説明
The term "Pro-gly-ome tfa" appears to be a reference to a specific motif or sequence within peptides, particularly those that are protected or modified with trifluoroacetic acid (TFA). The papers provided discuss various aspects of peptides containing the Pro-Gly sequence and the use of TFA in peptide chemistry.
Synthesis Analysis
The synthesis of peptides and glycoconjugates involving TFA is highlighted in the research. For instance, glycosyl N-phenyltrifluoroacetimidates (PTFAI) have been used extensively in the past decade for the synthesis of oligosaccharides and glycoconjugates. These donors are particularly advantageous for glycosidic coupling with 'arming' sugar donors, ketose donors, and less nucleophilic acceptors, reflecting the current status and potential future trends in glycosylation chemistry .
Molecular Structure Analysis
The molecular structure and conformational properties of peptides containing the Pro-Gly motif have been studied using various spectroscopic techniques. For example, the conformational flexibility of Pro-Gly was investigated using NMR, Raman scattering, and Raman optical activity (ROA). These studies have shown that the Pro-Gly sequence, often used to mimic natural beta-hairpin turns, does not inherently stabilize the loop conformation in a vacuum. However, in an aqueous environment, the propensity to form beta-hairpin loops is an intrinsic property of the Pro-Gly sequence .
Chemical Reactions Analysis
The papers do not provide explicit details on specific chemical reactions involving the "Pro-gly-ome tfa" motif. However, the use of TFA in peptide chemistry is implied, as TFA is commonly used as a protecting group for amino acids during peptide synthesis and can influence the reactivity and solubility of peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides containing the Pro-Gly sequence and TFA have been characterized using 1H, 13C, and 19F NMR spectroscopy. These studies have shown that the peptide backbone of TFA-Gly-Gly-X-Ala-OCH3, where X is one of the 20 common amino acids, adopts a predominantly extended flexible random coil form. The amino acid sequence effects are small, indicating that the NMR parameters of Gly and Ala residues are only slightly affected by the different residue X. This suggests that the physical and chemical properties of these peptides are relatively consistent despite variations in the side chains .
科学的研究の応用
Gas Chromatography Applications
A study by Tomida, Nunosawa, & Mochizuki (1977) explored the synthesis and separation of N-Tfa-L-leucyl-dipeptide methyl esters and N-Tfa-aminoacyl-L-alanyl amino acid methyl esters, including variations with Pro (Proline) and Gly (Glycine), using gas chromatography. This approach facilitated the study of the relationship between amino acid composition and retention values in chromatography.
Conformational Studies of Pseudopeptides
The conformational properties of cyclic pseudopentapeptides containing Pro-Gly sequences and their TFA salts were studied by Ma & Spatola (1993) using NMR spectroscopy. The presence of TFA affected the structural rigidity of these compounds, providing insights into the conformational behavior of such pseudopeptides.
Plant Stress Resistance
In the context of plant biology, Ashraf & Foolad (2007) discussed the roles of glycine betaine and proline in enhancing plant resistance to various environmental stresses. Although not directly related to Pro-gly-ome tfa, this research highlights the significance of individual amino acids like Glycine and Proline in biological systems.
Peptide Synthesis
Research by Tomida, Tsuyama, & Hatanaka (1990) outlined a method for preparing trifluoroacetylprolyl amino acids, an important step in peptide synthesis. This method's simplicity and practicality make it valuable for peptide synthesis, including compounds with Pro-Gly sequences.
Neurosignaling and Inflammatory Response
The effects of Glyproline peptides, including Pro-Gly-containing sequences, on the genetic response related to inflammation and neurosignaling after cerebral ischemia were investigated by Stavchansky et al. (2022). This study contributes to understanding the biological roles of such peptides in disease and treatment contexts.
Glycopeptide Enrichment in Glycoproteomics
In the field of glycoproteomics, Mysling et al. (2010) developed an improved method for glycopeptide enrichment using TFA ion pairing, significantly enhancing glycopeptide detection. This approach is crucial for the structural characterization of protein glycosylation.
Antioxidant Properties of Peptides
Research on the synthesis of tetrapeptides, including Pro-Gly sequences, and their antioxidant properties was conducted by Maharani et al. (2020). The study synthesized and tested various peptides for their antioxidant activities, demonstrating the potential therapeutic applications of such compounds.
Safety And Hazards
特性
IUPAC Name |
methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSRQCKLLGODS-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-gly-ome tfa | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



